Methyl 4-bromo-2-((2,4-dimethoxybenzyl)amino)-6-fluorobenzoate
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Overview
Description
Methyl 4-bromo-2-((2,4-dimethoxybenzyl)amino)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-((2,4-dimethoxybenzyl)amino)-6-fluorobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-((2,4-dimethoxybenzyl)amino)-6-fluorobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
Methyl 4-bromo-2-((2,4-dimethoxybenzyl)amino)-6-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-((2,4-dimethoxybenzyl)amino)-6-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-((2,4-dimethoxyphenyl)amino)-6-fluorobenzoate
- Methyl 4-chloro-2-((2,4-dimethoxybenzyl)amino)-6-fluorobenzoate
- Methyl 4-bromo-2-((2,4-dimethoxybenzyl)amino)-5-fluorobenzoate
Uniqueness
Methyl 4-bromo-2-((2,4-dimethoxybenzyl)amino)-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C17H17BrFNO4 |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
methyl 4-bromo-2-[(2,4-dimethoxyphenyl)methylamino]-6-fluorobenzoate |
InChI |
InChI=1S/C17H17BrFNO4/c1-22-12-5-4-10(15(8-12)23-2)9-20-14-7-11(18)6-13(19)16(14)17(21)24-3/h4-8,20H,9H2,1-3H3 |
InChI Key |
SITAASLOSDTOEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=C(C(=CC(=C2)Br)F)C(=O)OC)OC |
Origin of Product |
United States |
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